

# **Anicequol CAS number and chemical identifiers**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Anicequol |           |
| Cat. No.:            | B1248026  | Get Quote |

# **Anicequol: A Technical Guide for Researchers**

An in-depth technical guide on the chemical properties, biological activities, and experimental evaluation of **Anicequol** for researchers, scientists, and drug development professionals.

## **Core Compound Information**

**Anicequol** is a naturally occurring ergostane steroid that has garnered interest for its potential therapeutic applications. Initially isolated from the fungus Penicillium aurantiogriseum, it has demonstrated notable biological activities, including anticancer and neurotrophic effects. This guide provides a comprehensive overview of its chemical identifiers, experimental protocols for assessing its activity, and a plausible signaling pathway for its neurotrophic effects.

## **Chemical Identifiers**

A comprehensive list of chemical identifiers for **Anicequol** is provided in Table 1. These identifiers are essential for accurate documentation, database searches, and regulatory submissions.



| Identifier Type   | Value                                                                                                                                                                                                                                          |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| CAS Number        | 163565-48-8[1]                                                                                                                                                                                                                                 |  |
| IUPAC Name        | [(3S,5S,7R,8S,9S,10R,11S,13S,14S,16S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,7,11-trihydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate                             |  |
| SMILES            | CINVALID-LINKC(C)C">C@H[C@H]1 INVALID-LINK[C@@H]4[C@@]3(CC INVALID-LINKO)C)O)O)C">C@HOC(=O)C                                                                                                                                                   |  |
| InChI             | InChI=1S/C30H48O6/c1-15(2)16(3)8-9-17(4)25-23(36-18(5)31)13-20-24-26(22(33)14-30(20,25)7)29(6)11-10-19(32)12-21(29)27(34)28(24)35/h8-9,15-17,19-26,28,32-33,35H,10-14H2,1-7H3/b9-8+/t16-,17+,19-,20-,21+,22-,23-,24-,25-,26-,28+,29-,30-/m0/s1 |  |
| InChlKey          | LWMKDRSIMLTGDK-TZEVRYHJSA-N                                                                                                                                                                                                                    |  |
| Molecular Formula | C30H48O6                                                                                                                                                                                                                                       |  |
| Molecular Weight  | 504.7 g/mol                                                                                                                                                                                                                                    |  |
| Synonyms          | NGA0187, NGD-187, 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one                                                                                                                                                                               |  |

# **Biological Activities and Experimental Protocols**

**Anicequol** has demonstrated two primary biological activities of significant interest: inhibition of anchorage-independent growth in cancer cells and nerve growth factor-like neurotrophic activity.

## **Inhibition of Anchorage-Independent Growth**

## Foundational & Exploratory





**Anicequol** has been shown to inhibit the anchorage-independent growth of human colon cancer DLD-1 cells with an IC50 of 1.2  $\mu$ M.[1] This activity is a hallmark of potential anticancer agents as it reflects the ability to suppress the tumorigenic potential of transformed cells.

This protocol describes a standard method for assessing the anchorage-independent growth of DLD-1 cells treated with **Anicequol**.

#### Materials:

- DLD-1 human colon adenocarcinoma cells
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Noble Agar
- Anicequol stock solution (in DMSO)
- 6-well cell culture plates
- Sterile conical tubes and pipettes

#### Procedure:

- Preparation of Agar Layers:
  - Bottom Layer (0.6% Agar): Prepare a 1.2% Noble Agar solution in sterile water and autoclave. Mix this solution 1:1 with 2x DMEM supplemented with 20% FBS and 2x Penicillin-Streptomycin. Pipette 2 mL of this 0.6% agar medium into each well of a 6-well plate and allow it to solidify at room temperature in a sterile hood.
  - Top Layer (0.3% Agar): Prepare a 0.6% Noble Agar solution. Mix this solution 1:1 with 2x
     DMEM supplemented with 20% FBS and 2x Penicillin-Streptomycin.



- Cell Preparation and Seeding:
  - Culture DLD-1 cells to ~80% confluency.
  - Trypsinize the cells and perform a cell count.
  - Resuspend the cells in complete DMEM at a concentration of 1 x 10<sup>4</sup> cells/mL.
- · Treatment and Plating:
  - Prepare serial dilutions of Anicequol in complete DMEM.
  - In sterile tubes, mix the cell suspension with the Anicequol dilutions and the 0.3% top agar solution. The final cell density should be approximately 5,000 cells per well. Include a vehicle control (DMSO).
  - Carefully layer 1.5 mL of the cell/agar/treatment mixture on top of the solidified bottom agar layer in each well.
- Incubation and Colony Counting:
  - Allow the top layer to solidify at room temperature.
  - Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
  - Feed the cells weekly by adding 200 μL of complete DMEM with the respective Anicequal concentration to the top of the agar.
  - After the incubation period, stain the colonies with a solution of 0.005% Crystal Violet in methanol for 1 hour.
  - Count the number of colonies larger than a predefined diameter (e.g., 50 μm) using a microscope.

## **Nerve Growth Factor-like Neurotrophic Activity**

**Anicequol** has been reported to possess nerve growth factor (NGF)-like neurotrophic activity, suggesting its potential in promoting neuronal survival and differentiation.



This protocol details a common method to evaluate the neurotrophic effects of **Anicequol** using the rat pheochromocytoma cell line, PC12, which differentiates into sympathetic neuron-like cells in the presence of NGF.

#### Materials:

- PC12 cells
- RPMI-1640 medium
- Horse Serum (HS)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Nerve Growth Factor (NGF) as a positive control
- Anicequol stock solution (in DMSO)
- Collagen-coated cell culture plates (e.g., 24-well plates)
- · Microscope with imaging capabilities

#### Procedure:

- · Cell Seeding:
  - Seed PC12 cells onto collagen-coated plates at a density of 2 x 10<sup>4</sup> cells/well in RPMI-1640 supplemented with 10<sup>6</sup> HS and 5<sup>6</sup> FBS.
  - Allow the cells to attach for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Differentiation and Treatment:
  - After 24 hours, replace the medium with a low-serum differentiation medium (e.g., RPMI-1640 with 1% HS).



- Add serial dilutions of **Anicequol** to the wells. Include a positive control (e.g., 50 ng/mL NGF) and a vehicle control (DMSO).
- Incubation and Observation:
  - Incubate the cells for 48-72 hours.
  - Observe the cells daily for morphological changes, specifically the extension of neurites.
- · Quantification of Neurite Outgrowth:
  - After the incubation period, capture images of multiple random fields for each treatment condition.
  - A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.
  - Quantify the percentage of differentiated cells relative to the total number of cells.
  - Alternatively, specialized software can be used to measure the total neurite length per cell.

## **Signaling Pathways**

While the precise molecular mechanisms of **Anicequol** are still under investigation, its biological activities suggest interactions with specific cellular signaling pathways.

# Hypothetical Neurotrophic Signaling Pathway of Anicequol

Given its "nerve growth factor-like" activity and its steroidal structure, it is plausible that **Anicequol** may act as an agonist or positive modulator of the TrkA receptor, the high-affinity receptor for NGF. Activation of TrkA initiates a cascade of downstream signaling events crucial for neuronal survival and differentiation. A hypothetical signaling pathway is depicted below.





Click to download full resolution via product page

Caption: Hypothetical TrkA signaling pathway activated by **Anicequol**.

## **Anticancer Signaling Pathway**

The specific signaling pathway through which **Anicequol** inhibits anchorage-independent growth in DLD-1 cells has not yet been elucidated. Further research is required to determine the molecular targets and downstream effectors involved in its anticancer activity. Potential pathways that are often implicated in the regulation of anchorage-independent growth and could be investigated include those involving integrin signaling, focal adhesion kinase (FAK), and downstream effectors such as the MAPK and PI3K/Akt pathways.

## Conclusion

Anicequol is a promising natural product with demonstrated anticancer and neurotrophic properties. The experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of these activities. While the precise signaling mechanisms of Anicequol are not fully understood, the proposed neurotrophic pathway provides a logical starting point for further mechanistic studies. Future research should focus on identifying the direct molecular targets of Anicequol to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Anicequol, a novel inhibitor for anchorage-independent growth of tumor cells from Penicillium aurantiogriseum Dierckx TP-F0213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anicequol CAS number and chemical identifiers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248026#anicequol-cas-number-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com